molecular formula C19H17ClN4O4 B12635557 Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12635557
M. Wt: 400.8 g/mol
InChI Key: PPSRIWSJNSBADU-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyridopyrimidine class. Pyridopyrimidines are heterocyclic compounds that have shown significant therapeutic potential due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17ClN4O4

Molecular Weight

400.8 g/mol

IUPAC Name

methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H17ClN4O4/c1-27-18(26)13-10-12(20)16-17(21-13)15(11-4-2-3-5-14(11)25)22-19(23-16)24-6-8-28-9-7-24/h2-5,10,25H,6-9H2,1H3

InChI Key

PPSRIWSJNSBADU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC=CC=C3O)N4CCOCC4

Origin of Product

United States

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